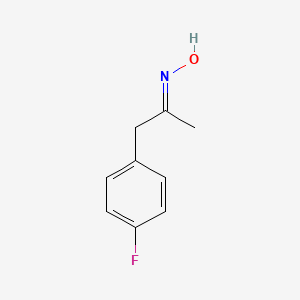

(4-Fluorophenyl)acetone oxime

Description

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[1-(4-fluorophenyl)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-7(11-12)6-8-2-4-9(10)5-3-8/h2-5,12H,6H2,1H3/b11-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIGMGPOXRUUMD-YRNVUSSQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluorophenyl Acetone Oxime

Classic Oximation Procedures

The cornerstone of (4-Fluorophenyl)acetone oxime synthesis lies in the classic condensation reaction between the parent ketone, 4-Fluorophenylacetone, and a hydroxylamine (B1172632) derivative. This method has been a staple in organic chemistry for the formation of oximes from carbonyl compounds. wikipedia.orgbyjus.com

Condensation of 4-Fluorophenylacetone with Hydroxylamine Derivatives

The most common and direct route to this compound is the condensation of 1-(4-fluorophenyl)propan-2-one (4-Fluorophenylacetone) with hydroxylamine. byjus.comwikipedia.org Typically, hydroxylamine is used in the form of its salt, such as hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate (B86663), due to the instability of the free base. google.com The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to yield the oxime. byjus.com A base is generally required to liberate the free hydroxylamine from its salt. prepchem.com

The choice of catalysts and solvents plays a pivotal role in the efficiency of the oximation reaction. The reaction is typically catalyzed by either an acid or a base. In practice, when using hydroxylamine hydrochloride, a base is added to neutralize the HCl formed and to free the hydroxylamine nucleophile. Common bases include sodium hydroxide, potassium carbonate, or sodium acetate. prepchem.comresearchgate.net The reaction medium's pH is a critical factor; weakly acidic conditions are often optimal for the condensation step. byjus.com

Solvents are chosen based on the solubility of the reactants and the reaction temperature. Aqueous solutions or polar organic solvents like ethanol (B145695), methanol, or a mixture thereof are frequently employed. prepchem.comgoogle.com The presence of water can sometimes enhance reaction rates in certain systems. google.com

Table 1: Common Catalysts and Solvents in Traditional Oximation

| Role | Examples | Function |

|---|---|---|

| Base/Catalyst | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃), Sodium Acetate (CH₃COONa) | Neutralizes hydroxylamine salt to generate free hydroxylamine. prepchem.comresearchgate.net |

| Solvent | Water (H₂O), Ethanol (C₂H₅OH), Methanol (CH₃OH) | Dissolves reactants and facilitates the reaction. prepchem.comgoogle.com |

To maximize the yield and purity of this compound, reaction conditions must be carefully controlled. Key parameters for optimization include temperature, reaction time, and stoichiometry of reactants.

Temperature: Oximation reactions are often conducted at room temperature or with gentle heating. google.com For instance, the preparation of acetone (B3395972) oxime can be performed by maintaining the temperature below 15°C during the addition of acetone. prepchem.com Controlling the temperature helps to minimize potential side reactions.

Reaction Time: The duration of the reaction can vary from a few minutes to several hours, depending on the reactivity of the ketone and the specific conditions used. researchgate.netresearchgate.net Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal time for completion.

Stoichiometry: A slight excess of the hydroxylamine derivative is often used to ensure complete conversion of the ketone. The amount of base added is also critical; it should be sufficient to neutralize the hydroxylamine salt without making the solution too basic, which could promote side reactions. prepchem.com

Stereochemical Considerations in Oxime Formation (E/Z Isomerism)

Since 4-Fluorophenylacetone is an unsymmetrical ketone (the two groups attached to the carbonyl carbon are methyl and 4-fluorobenzyl), the resulting this compound can exist as two different geometric stereoisomers. wikipedia.org This phenomenon is known as E/Z isomerism, which arises from the restricted rotation around the carbon-nitrogen double bond (C=N). adichemistry.com

The E-isomer has the hydroxyl (-OH) group and the group with the higher priority (based on Cahn-Ingold-Prelog rules) on opposite sides of the C=N double bond.

The Z-isomer has the hydroxyl (-OH) group and the higher-priority group on the same side of the C=N double bond. adichemistry.com

In the case of this compound, the two groups attached to the imine carbon are a methyl group and a 4-fluorobenzyl group. The 4-fluorobenzyl group has a higher priority than the methyl group. Therefore, the isomers are designated as follows:

(E)-(4-Fluorophenyl)acetone oxime: The -OH group and the 4-fluorobenzyl group are on opposite sides.

(Z)-(4-Fluorophenyl)acetone oxime: The -OH group and the 4-fluorobenzyl group are on the same side.

The formation of these isomers is often under thermodynamic control, and the resulting ratio can depend on the reaction conditions. thieme.de In many cases, a mixture of both E and Z isomers is obtained, which may require separation by techniques like chromatography or crystallization if a single isomer is desired. tsijournals.com The characterization and differentiation of these isomers are typically performed using spectroscopic methods like NMR. nih.gov

Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, efforts have been made to develop more sustainable and efficient methods for oxime synthesis. These advanced approaches often involve the use of novel catalysts to improve reaction rates, yields, and environmental friendliness.

Catalytic Oximation Strategies

Modern catalytic systems offer significant advantages over classical methods, such as shorter reaction times, milder conditions, and the use of recyclable catalysts. researchgate.net One promising area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. For example, magnetically separable nano Fe₃O₄ has been shown to efficiently catalyze the solvent-free conversion of various carbonyl compounds to their corresponding oximes with hydroxylamine hydrochloride. researchgate.net

Another advanced strategy is ammoximation, which involves the reaction of a ketone with ammonia (B1221849) and an oxidizing agent like hydrogen peroxide, often catalyzed by titanium silicalite (TS-1). google.comhydro-oxy.com This process generates hydroxylamine in situ, which then reacts with the ketone. This method is used industrially for the production of cyclohexanone (B45756) oxime and represents a more atom-economical and environmentally benign alternative to traditional methods that generate salt by-products. hydro-oxy.com

Table 2: Comparison of Synthetic Approaches

| Methodology | Reactants | Catalysts/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Classic Condensation | 4-Fluorophenylacetone, Hydroxylamine Salt, Base | Aqueous/alcoholic solvent, mild temperature. byjus.comprepchem.com | Well-established, reliable. | Often generates salt by-products. hydro-oxy.com |

| Heterogeneous Catalysis | 4-Fluorophenylacetone, Hydroxylamine Salt | Nano Fe₃O₄, solvent-free, 70-80°C. researchgate.net | Recyclable catalyst, clean conditions, short reaction times. researchgate.netresearchgate.net | May require specific catalyst preparation. |

| Catalytic Ammoximation | 4-Fluorophenylacetone, Ammonia, Hydrogen Peroxide | Titanium Silicalite (TS-1). google.comhydro-oxy.com | High atom economy, environmentally friendly, avoids salt waste. hydro-oxy.com | Requires specialized catalyst and handling of H₂O₂. |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. researchgate.net In the synthesis of this compound, these principles can be applied to minimize environmental impact and improve process efficiency. Key areas of application include the use of solvent-free reaction conditions and energy-efficient techniques like microwave-assisted synthesis.

The elimination of volatile organic solvents is a cornerstone of green chemistry, as it drastically reduces waste and potential environmental contamination. unife.itresearchgate.net Solvent-free synthesis, often conducted in the solid state, can lead to improved yields, shorter reaction times, and simpler work-up procedures.

One prominent solvent-free technique applicable to oxime synthesis is mechanochemistry, or "grindstone chemistry." This method involves the grinding of solid reactants together, where the mechanical energy initiates the chemical reaction. google.com For example, a rapid and convenient solventless approach for the synthesis of various oximes has been demonstrated by mixing a ketone with hydroxylamine hydrochloride and grinding the mixture at room temperature. This technique avoids the need for solvents and often results in high yields in a very short time. google.com

Another approach is solid-state reaction under thermal or microwave conditions. For instance, the Beckmann rearrangement of acetophenone (B1666503) oxime has been successfully performed by mixing the solid oxime with montmorillonite (B579905) and irradiating it in a microwave oven without any solvent, achieving a 91% yield. cmu.edu This highlights the potential for solid-state reactions to be more efficient than conventional heating methods. cmu.edu

Key Research Findings in Solvent-Free Synthesis:

Efficiency: Reactions can proceed to completion in minutes without the need for a solvent medium. google.com

Waste Reduction: Eliminates solvent waste, which is a major contributor to chemical process waste streams. researchgate.net

Simplicity: The work-up often involves simple filtration and washing, avoiding complex extraction and purification steps.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. ias.ac.inarkat-usa.org By directly coupling energy with the reacting molecules, microwave irradiation can lead to rapid heating, dramatically reduced reaction times, and often, improved product yields and purity. arkat-usa.orgmdpi.com

In the context of oxime-related synthesis, the benefits of microwave assistance are well-documented. For example, in the synthesis of certain benzamide (B126) derivatives, shifting from thermal heating to microwave irradiation reduced the reaction time from 2 hours to just 3 minutes while simultaneously increasing the yield of the desired product and decreasing the formation of byproducts. nih.gov Similarly, the synthesis of various heterocyclic compounds has shown that microwave-assisted methods can reduce reaction times from several hours to a matter of minutes. mdpi.com

The table below illustrates a typical comparison between conventional and microwave-assisted synthesis for a generic heterocyclic synthesis, demonstrating the improvements in time and yield that could be extrapolated to the production of this compound.

| Parameter | Conventional Heating Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Reaction Time | 4–7 hours | 8–10 minutes | mdpi.com |

| Yield | Lower to Moderate | Improved / Good | arkat-usa.orgmdpi.com |

| Conditions | Reflux | Controlled Temperature (e.g., 120 °C) | mdpi.com |

| Work-up | More complex | Easier / Simpler | arkat-usa.org |

Flow Chemistry Applications in Oxime Production

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing. nih.gov In a flow system, reagents are continuously pumped through a network of tubes or microreactors where the reaction occurs. This methodology offers numerous advantages, particularly for the production of fine chemicals and active pharmaceutical ingredients (APIs). nih.govacs.org

Key advantages of flow chemistry include:

Enhanced Safety: Small reactor volumes minimize the hazards associated with highly reactive or unstable intermediates and exothermic reactions. nih.govthieme-connect.de

Precise Process Control: Temperature, pressure, and reaction time (residence time) can be controlled with high precision, leading to consistent product quality and fewer side reactions. researchgate.net

Improved Efficiency and Scalability: The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, accelerating reactions. thieme-connect.de Scaling up production is achieved by running the system for longer periods rather than using larger, more dangerous reactors. nih.gov

Automation: Flow systems are readily automated, allowing for efficient process optimization and manufacturing. nih.gov

While specific literature on the flow synthesis of this compound is limited, the principles have been widely applied to the production of other complex molecules. For example, multi-step syntheses of APIs have been successfully transposed from batch to continuous flow, demonstrating significant improvements in yield and process control. nih.govresearchgate.net Superheating reactions above the solvent's boiling point is also possible in sealed flow reactors, which can dramatically increase reaction rates compared to batch conditions. acs.org Given the straightforward nature of oximation, the synthesis of this compound is an ideal candidate for adaptation to a continuous-flow process, potentially offering higher throughput, safety, and consistency on an industrial scale.

Alternative Synthetic Pathways to this compound

The most common and direct method for synthesizing this compound is the condensation reaction between (4-Fluorophenyl)acetone and a hydroxylamine salt, such as hydroxylamine hydrochloride, often in the presence of a base like pyridine (B92270) in a solvent like ethanol. orgsyn.org

However, alternative pathways can be designed that start from different precursors, which may be advantageous depending on the availability and cost of starting materials or the desire to avoid certain intermediates.

One such alternative approach involves building the acetophenone framework from a simpler aromatic precursor. A patented process for a structurally related compound, 3-Trifluoromethyl acetophenone oxime, provides a template for such a pathway. google.com This multi-step process can be adapted as follows:

Grignard Reagent Formation: The synthesis could begin with a halo-substituted fluorobenzene, for instance, 1-bromo-4-fluorobenzene. This is reacted with magnesium metal in an appropriate organic solvent to form the corresponding Grignard reagent, (4-fluorophenyl)magnesium bromide.

Carbon-Carbon Bond Formation: The Grignard reagent is then reacted with a suitable electrophile to introduce the acetone moiety. For example, reaction with a ketene (B1206846) or an acetylating agent could form the (4-Fluorophenyl)acetone ketone intermediate. google.com

Oximation: The final step would be the standard reaction of the synthesized (4-Fluorophenyl)acetone with a hydroxylamine salt to yield the target oxime, this compound. google.com

This pathway, while more complex than direct oximation of the pre-formed ketone, offers flexibility in starting materials. Furthermore, exploring novel synthetic strategies is a key goal in modern chemistry to develop more environmentally benign processes. For example, significant research efforts are directed towards discovering new chemical reactions that eliminate the use of halogenated intermediates altogether, focusing on the elimination of waste at its source. epa.gov

Chemical Transformations and Reactivity of 4 Fluorophenyl Acetone Oxime

Reduction Reactions of the Oxime Functionality

The reduction of oximes is a fundamental transformation that yields primary amines. This process involves the reduction of the carbon-nitrogen double bond and the cleavage of the nitrogen-oxygen bond. For (4-Fluorophenyl)acetone oxime, this reaction leads to the formation of 1-(4-fluorophenyl)propan-2-amine, a valuable amine derivative.

Catalytic Hydrogenation to Amines

Catalytic hydrogenation is a widely used method for the reduction of oximes due to its efficiency and cleaner reaction profiles. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Commonly employed catalysts for the hydrogenation of ketoximes include platinum, palladium, and nickel-based catalysts. For the conversion of this compound, a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂) would be effective. The reaction is typically carried out in a solvent such as ethanol (B145695) or acetic acid under a hydrogen atmosphere. The process hydrogenates the C=N bond and subsequently cleaves the N-O bond to yield the corresponding primary amine.

Table 1: General Conditions for Catalytic Hydrogenation of Aryl Ketoximes

| Catalyst | Solvent | Hydrogen Pressure | Temperature | Typical Product |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | Ethanol, Methanol, Acetic Acid | 1-50 atm | Room Temperature to 80°C | Primary Amine |

| Platinum Dioxide (PtO₂) | Ethanol, Acetic Acid | 1-4 atm | Room Temperature | Primary Amine |

| Raney Nickel (Ra-Ni) | Ethanol, Methanol | 30-100 atm | 50-100°C | Primary Amine |

Metal Hydride Reductions and Selectivity

Metal hydrides are powerful reducing agents capable of converting oximes to primary amines. Reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The reduction of this compound with LiAlH₄ would proceed by the addition of a hydride ion to the carbon of the C=N double bond, followed by the reductive cleavage of the N-O bond, ultimately forming 1-(4-fluorophenyl)propan-2-amine after an aqueous workup. While highly effective, LiAlH₄ is a strong and unselective reducing agent. In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce oximes on its own but can be used in combination with additives or under specific conditions.

Selectivity can be a challenge in oxime reductions. Under certain catalytic hydrogenation conditions, over-reduction or side reactions can lead to the formation of secondary amines. However, the reduction of ketoximes like this compound typically yields primary amines with high selectivity.

Mechanistic Aspects of Oxime Reduction

The mechanism of oxime reduction can vary depending on the reagent used.

Catalytic Hydrogenation: The mechanism is believed to involve the adsorption of the oxime onto the catalyst surface. Hydrogen is also activated on the metal surface. The reaction proceeds through the stepwise addition of hydrogen atoms across the C=N bond to form a hydroxylamine (B1172632) intermediate. This intermediate is then further hydrogenated, leading to the cleavage of the N-O bond and the formation of the primary amine. One proposed pathway suggests that for palladium catalysts, the reduction may proceed first via N-O bond cleavage to form an imine, which is then rapidly reduced to the amine. nih.gov

Metal Hydride Reduction: With a reagent like LiAlH₄, the mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbon atom of the oxime's C=N bond. This initial step forms an intermediate aminoaluminate complex. The aluminum is oxophilic and coordinates to the oxygen atom of the oxime, facilitating the reductive cleavage of the N-O bond. Subsequent hydride transfers and final hydrolysis during workup yield the primary amine.

Beckmann Rearrangement and Analogous Transformations

The Beckmann rearrangement is a classic reaction in organic chemistry that converts an oxime into an N-substituted amide under acidic conditions. wikipedia.orgchemistnotes.com For a ketoxime like this compound, this rearrangement produces two possible isomeric amides, depending on which group (the 4-fluorophenyl group or the methyl group) migrates.

Mechanistic Studies of Rearrangement for this compound

The Beckmann rearrangement is a stereospecific reaction. The group that is positioned anti-periplanar to the hydroxyl group on the nitrogen atom is the one that migrates. This compound can exist as two geometric isomers (E and Z), and the product of the rearrangement depends on which isomer is used.

The generally accepted mechanism involves the following steps:

Protonation: The hydroxyl group of the oxime is protonated by a strong acid, converting it into a good leaving group (water). chemistnotes.com

Rearrangement/Migration: A concerted 1,2-shift occurs where the group anti to the leaving group migrates to the electron-deficient nitrogen atom, with the simultaneous departure of the water molecule. masterorganicchemistry.com This step forms a nitrilium ion intermediate.

Hydrolysis: The nitrilium ion is then attacked by a water molecule.

Tautomerization: The resulting intermediate undergoes tautomerization to yield the final, more stable amide product.

For this compound, if the 4-fluorophenyl group is anti to the hydroxyl group, it will migrate to produce N-(4-fluorophenyl)acetamide. If the methyl group is anti, it will migrate to form N-methyl-4-fluorobenzamide. The migratory aptitude generally follows the order: aryl > alkyl. Therefore, the isomer where the 4-fluorophenyl group is anti to the hydroxyl group is expected to rearrange more readily. Studies on substituted acetophenone (B1666503) oximes have shown that the nature of the substituent on the phenyl ring affects the reaction rate and product distribution. tandfonline.com The electron-withdrawing nature of the fluorine atom in the para position can influence the stability of the intermediates and transition states involved in the rearrangement. Kinetic studies on acetophenone oximes in sulfuric acid suggest the formation of an N-arylnitrilium ion as a key intermediate. rsc.orgrsc.org

Catalytic Systems for Beckmann Rearrangement

A variety of acidic catalysts can be used to promote the Beckmann rearrangement. The choice of catalyst can influence reaction conditions, yields, and selectivity.

Table 2: Common Catalytic Systems for Beckmann Rearrangement

| Catalyst System | Description | Typical Conditions |

|---|---|---|

| Strong Protic Acids | Concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), hydrochloric acid (HCl). These are traditional and effective reagents. wikipedia.org | Often used in stoichiometric or excess amounts, sometimes at elevated temperatures. |

| Lewis Acids | Reagents like phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and aluminum chloride (AlCl₃) can be used. wikipedia.org | Typically used in organic solvents like ether or benzene. |

| Solid Acid Catalysts | Zeolites (e.g., H-beta), and tungstated zirconia offer advantages in terms of catalyst recovery and reuse, making the process more environmentally friendly. jocpr.comrsc.org | Often employed in vapor-phase or liquid-phase reactions at higher temperatures. |

| Organocatalysts | Systems like cyanuric chloride with zinc chloride have been developed as milder and more efficient catalytic systems for the rearrangement. unacademy.com | Used in catalytic amounts under relatively mild conditions. |

For the Beckmann rearrangement of this compound, a system using a strong acid like sulfuric acid or a solid acid catalyst could be employed. The use of milder reagents like those based on cyanuric chloride could also provide an efficient route to the corresponding amides. unacademy.com Research on various acetophenone oximes has demonstrated that catalysts like trifluoroacetic acid can also effectively promote the rearrangement. scispace.com

Formation of Amide Derivatives

The transformation of this compound into amide derivatives is primarily achieved through the Beckmann rearrangement. This classic organic reaction rearranges an oxime into a substituted amide, typically under acidic conditions. wikipedia.orgorganic-chemistry.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com

The key step in the Beckmann rearrangement is the migration of the alkyl group positioned anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org For this compound, there are two possible migrating groups: the methyl group and the 4-fluorobenzyl group. The stereochemistry of the starting oxime determines which group migrates. The group anti to the hydroxyl group is the one that migrates to the nitrogen atom as the N-O bond cleaves, expelling water. organic-chemistry.org This concerted step avoids the formation of a highly unstable nitrene intermediate. organic-chemistry.org

This migration results in the formation of a nitrilium ion intermediate. Subsequent attack by a water molecule on the electrophilic carbon of the nitrilium ion, followed by deprotonation and tautomerization, yields the final amide product. masterorganicchemistry.comyoutube.com

Depending on which group migrates, two possible amide products can be formed:

N-(4-fluorophenyl)acetamide: Formed if the 4-fluorobenzyl group migrates.

N-(4-fluorobenzyl)acetamide: Formed if the methyl group migrates.

The regioselectivity of the rearrangement can be controlled by carefully selecting the reaction conditions and the specific acid catalyst used. Common catalysts for this transformation include strong protic acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids. wikipedia.org

| Migrating Group | Resulting Amide Product | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 4-Fluorobenzyl group | N-(4-fluorophenyl)acetamide | C₈H₈FNO | 153.15 |

| Methyl group | N-(4-fluorobenzyl)acetamide | C₉H₁₀FNO | 167.18 |

Hydrolysis and Deoximation Reactions

Hydrolysis, or deoximation, is a fundamental reaction of oximes that regenerates the parent carbonyl compound and hydroxylamine. This process is crucial for removing the oxime functional group, which is often used as a protecting group for ketones. mdpi.com

Acid-Catalyzed Hydrolysis Mechanisms

The hydrolysis of this compound back to (4-Fluorophenyl)acetone is typically catalyzed by acid. nih.gov The mechanism is essentially the reverse of oxime formation. youtube.com The reaction begins with the protonation of the oxime nitrogen, increasing the electrophilicity of the imine carbon.

A water molecule then acts as a nucleophile, attacking the carbon atom. This is followed by a series of proton transfers. youtube.com One key step involves the protonation of the hydroxylamino group, turning it into a better leaving group (hydroxylamine). The final step is the elimination of hydroxylamine and deprotonation of the carbonyl oxygen to yield (4-Fluorophenyl)acetone. youtube.com

The general mechanism follows these steps:

Protonation of the oxime nitrogen.

Nucleophilic attack by water on the carbon atom.

Proton transfer to form a carbinolamine intermediate.

Protonation of the hydroxylamino group.

Elimination of hydroxylamine to form a protonated ketone.

Deprotonation to yield the final ketone product.

Metal Ion-Assisted Hydrolysis

Metal ions can act as Lewis acid catalysts to promote the hydrolysis of oximes under milder conditions than strong acid catalysis. acs.org The metal ion coordinates to the oxime's nitrogen or oxygen atom, which enhances the electrophilicity of the carbon atom and makes it more susceptible to nucleophilic attack by water. acs.org This coordination polarizes the C=N bond, facilitating the hydrolysis process.

Various metal ions, including Cu(II), Ni(II), and Zn(II), have been shown to be effective in catalyzing the hydrolysis of oximes. organic-chemistry.orgacs.org For instance, cupric chloride (CuCl₂ • 2H₂O) has been used for the efficient cleavage of ketoximes in a mixture of acetonitrile (B52724) and water. organic-chemistry.org The use of metal ions can offer advantages such as higher yields and cleaner reactions by avoiding the harsh conditions of strong acids, which might otherwise lead to side reactions like the Beckmann rearrangement. mdpi.com

| Metal Reagent | Typical Solvent System | General Efficacy |

|---|---|---|

| CuCl₂ • 2H₂O | Acetonitrile/Water | High yields for various ketoximes. organic-chemistry.org |

| ZnCl₂ | Water | Effective in single-step protocols. organic-chemistry.org |

| SnCl₂/TiCl₃ | Aqueous Media | Good to excellent yields for deoximation. mdpi.com |

Regioselective Deoximation Strategies

Regioselective deoximation becomes relevant in molecules with multiple functional groups that could potentially react with the deoximating agent. The goal is to selectively cleave the oxime group while leaving other sensitive functionalities, such as alcohols or esters, intact.

O-Derivatization Reactions of the Oxime Hydroxyl Group

The hydroxyl group of this compound is nucleophilic and can undergo various derivatization reactions, most notably the formation of oxime ethers through O-alkylation or O-acylation.

Synthesis of Oxime Ethers

The synthesis of oxime ethers from this compound involves the substitution of the hydrogen atom of the hydroxyl group with an alkyl or acyl group.

O-Alkylation: This is typically achieved by reacting the oxime with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate (B86663) (e.g., dimethyl sulfate), in the presence of a base. google.comgoogle.com The base, commonly sodium hydroxide, potassium carbonate, or an alkali metal alkoxide, deprotonates the oxime's hydroxyl group to form a more nucleophilic oximate anion. google.com This anion then displaces the leaving group on the alkylating agent in a nucleophilic substitution reaction. acs.org The reaction conditions, such as the choice of solvent and base, can influence the yield and selectivity of O-alkylation versus potential N-alkylation. acs.org Heteropolyacids have also been used to catalyze the O-alkylation of oximes with alcohols. rsc.org

O-Acylation: This process involves reacting the oxime with an acylating agent, like an acid chloride or an acid anhydride, often in the presence of a base such as pyridine (B92270). arpgweb.comorgsyn.org The base serves to neutralize the acid byproduct (e.g., HCl) and can also act as a catalyst. This reaction leads to the formation of an oxime ester. These esters are important intermediates in various synthetic applications. arpgweb.com

| Reaction Type | Derivatizing Agent | Base/Catalyst | Product Type |

|---|---|---|---|

| O-Alkylation | Alkyl Halides (e.g., CH₃I) | Potassium Carbonate, Sodium Hydroxide. google.comgoogle.com | O-Alkyl Oxime Ether |

| O-Alkylation | Dialkyl Sulfates (e.g., (CH₃)₂SO₄) | Potassium Carbonate. google.com | O-Alkyl Oxime Ether |

| O-Acylation | Acid Chlorides (e.g., CH₃COCl) | Pyridine. arpgweb.com | O-Acyl Oxime Ether (Oxime Ester) |

| O-Acylation | Acid Anhydrides (e.g., (CH₃CO)₂O) | Pyridine, DMAP. orgsyn.org | O-Acyl Oxime Ether (Oxime Ester) |

Table of Mentioned Chemical Compounds

Formation of Oxime Esters

This compound can be readily converted into its corresponding oxime esters through acylation. This transformation is significant as it enhances the reactivity of the oxime functionality, particularly by turning the hydroxyl group into a better leaving group. The synthesis of these esters is typically achieved by reacting the oxime with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct.

For instance, the reaction of this compound with acetyl chloride in the presence of pyridine would yield (4-Fluorophenyl)acetone O-acetyl oxime. Similarly, using benzoyl chloride would produce (4-Fluorophenyl)acetone O-benzoyl oxime. These O-acyl oximes are generally stable compounds that can be isolated and purified. The choice of the acylating agent allows for the introduction of various functionalities, which can influence the subsequent reactivity of the oxime ester.

Table 1: Examples of Oxime Ester Formation

| Starting Material | Acylating Agent | Base | Product |

| This compound | Acetyl chloride | Pyridine | (4-Fluorophenyl)acetone O-acetyl oxime |

| This compound | Benzoyl chloride | Triethylamine | (4-Fluorophenyl)acetone O-benzoyl oxime |

| This compound | Acetic anhydride | Pyridine | (4-Fluorophenyl)acetone O-acetyl oxime |

Reactivity of O-Substituted this compound Derivatives

O-substituted derivatives, particularly O-acyl oximes of this compound, are versatile intermediates in organic synthesis. The O-acyl group acts as a good leaving group, facilitating reactions such as the Beckmann rearrangement. This rearrangement typically occurs under acidic or thermal conditions and transforms the ketoxime into an N-substituted amide. In the case of an O-acylated this compound, the Beckmann rearrangement would be expected to yield N-(4-fluorophenyl)acetamide. The reaction proceeds stereospecifically, with the group anti-periplanar to the leaving group migrating.

O-acetyl oximes have also been utilized as effective directing groups in palladium-catalyzed C-H bond functionalization reactions. This demonstrates the utility of these derivatives in forming new carbon-carbon and carbon-heteroatom bonds at positions that would otherwise be unreactive.

Radical Chemistry Involving this compound

N-O Bond Fragmentation and Iminyl Radical Generation

The relatively weak N-O bond in oxime derivatives can undergo homolytic cleavage upon thermal or photochemical stimulation to generate iminyl radicals. Specifically, O-acyl oximes are common precursors for iminyl radicals. For (4-Fluorophenyl)acetone O-acyl oxime, this N-O bond fragmentation would produce a (4-fluorophenyl)acetoniminyl radical and an acyloxyl radical. The acyloxyl radical can subsequently undergo decarboxylation to form a carbon-centered radical.

The generation of iminyl radicals can also be achieved through visible light photoredox catalysis from various oxime derivatives, including O-acyl and O-aryl oximes. These nitrogen-centered radicals are highly reactive intermediates that can participate in a range of transformations, such as addition to arenes, intramolecular hydrogen atom transfer, and addition to alkenes.

Table 2: Generation of Iminyl Radicals from this compound Derivatives

| Precursor | Method of Generation | Key Intermediates |

| (4-Fluorophenyl)acetone O-acyl oxime | Thermal or Photochemical Homolysis | (4-fluorophenyl)acetoniminyl radical, Acyloxyl radical |

| (4-Fluorophenyl)acetone O-acyl oxime | Visible Light Photoredox Catalysis | (4-fluorophenyl)acetoniminyl radical |

Cycloaddition Reactions Initiated by Oxime Radicals

Iminyl radicals, generated from precursors like this compound derivatives, can potentially engage in cycloaddition reactions. These reactions, however, are more established for imines and nitrones. In the context of radical chemistry, the addition of an iminyl radical to a π-system, either intramolecularly or intermolecularly, could initiate a cyclization cascade.

For a derivative of this compound to undergo a radical cycloaddition, it would typically require an appropriately positioned unsaturated moiety within the same molecule for an intramolecular reaction. The success of such a reaction would depend on the stereoelectronics and the length of the tether connecting the radical center to the alkene or alkyne. While the generation of iminyl radicals from oximes is well-documented, their subsequent participation in cycloaddition reactions is a more specialized area of research. Formal cycloadditions involving radical intermediates are known, distinguishing them from concerted pericyclic reactions.

Advanced Spectroscopic and Computational Characterization of 4 Fluorophenyl Acetone Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of (4-Fluorophenyl)acetone oxime is expected to show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, the methyl (-CH₃) protons, and the hydroxyl (-OH) proton of the oxime group.

Based on the analysis of 1-(4-Fluorophenyl)ethanone oxime, the aromatic protons of this compound would likely appear as two sets of doublets in the region of δ 7.0-7.6 ppm. The protons ortho to the fluorine atom will be coupled to the fluorine, resulting in a doublet of doublets, while the protons meta to the fluorine will appear as a doublet. The methylene protons adjacent to the aromatic ring would be expected to produce a singlet around δ 3.6-3.8 ppm. The methyl protons adjacent to the imine carbon would also give a singlet, likely in the range of δ 1.9-2.2 ppm. The hydroxyl proton of the oxime group typically appears as a broad singlet, which can be found over a wide chemical shift range (δ 8-12 ppm) and its position is sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the aromatic carbons, the methylene carbon, the methyl carbon, and the imine carbon.

The aromatic carbons will resonate in the δ 115-165 ppm region. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large coupling constant (¹JCF) and its chemical shift will be significantly influenced by the fluorine's high electronegativity, typically appearing at the downfield end of the aromatic region. The other aromatic carbons will show smaller C-F coupling constants (²JCF, ³JCF). The imine carbon (C=N) is expected to have a chemical shift in the range of δ 150-160 ppm. The methylene carbon (-CH₂-) would likely appear around δ 30-40 ppm, and the methyl carbon (-CH₃) at a more upfield position, around δ 15-25 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to F) | ~7.2 (dd) | ~130 (d, ²JCF) |

| Aromatic CH (meta to F) | ~7.1 (d) | ~115 (d, ³JCF) |

| Aromatic C-F | - | ~162 (d, ¹JCF) |

| Aromatic C-CH₂ | - | ~133 |

| -CH₂- | ~3.7 (s) | ~35 |

| -C=N- | - | ~155 |

| -CH₃ | ~2.0 (s) | ~20 |

| -OH | ~9.0 (br s) | - |

Note: These are predicted values based on general spectroscopic principles and data from the isomer 1-(4-Fluorophenyl)ethanone oxime. Actual experimental values may vary.

Fluorine-19 NMR is a highly sensitive technique for studying fluorinated organic compounds. The chemical shift of the ¹⁹F nucleus is very sensitive to the electronic environment, making it an excellent probe for electronic effects within the molecule. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The chemical shift of this signal, typically in the range of -110 to -120 ppm (relative to CFCl₃), would be influenced by the electron-donating or -withdrawing nature of the acetone (B3395972) oxime substituent. The coupling between the ¹⁹F nucleus and the ortho-protons on the aromatic ring would result in a triplet or a more complex multiplet, depending on the resolution.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals of this compound. A COSY spectrum would show correlations between coupled protons, for instance, between the ortho and meta protons on the aromatic ring. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms, confirming the assignments of the -CH₂- and -CH₃ groups and the aromatic CH groups. Furthermore, HMBC (Heteronuclear Multiple Bond Correlation) experiments could establish long-range correlations, helping to piece together the entire molecular structure. The stereochemistry of the oxime (E/Z isomerism) could be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy), which detects through-space interactions between protons.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its functional groups. A broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime group. The C=N stretching vibration of the oxime is expected to appear in the region of 1640-1690 cm⁻¹. The presence of the aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N and N-O stretching vibrations are expected in the fingerprint region, typically between 900 and 1300 cm⁻¹.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H stretch (oxime) | 3200-3600 | Broad, Medium (IR) |

| Aromatic C-H stretch | 3000-3100 | Medium (IR), Strong (Raman) |

| Aliphatic C-H stretch | 2850-3000 | Medium (IR, Raman) |

| C=N stretch (oxime) | 1640-1690 | Medium (IR), Strong (Raman) |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong (IR, Raman) |

| C-F stretch | 1100-1250 | Strong (IR) |

| N-O stretch | 930-960 | Medium (IR) |

The presence of the 4-fluorophenyl group introduces specific vibrational modes. The C-F stretching vibration is typically a strong band in the IR spectrum, expected in the range of 1100-1250 cm⁻¹. The exact position of this band can provide further insight into the electronic environment of the C-F bond. The aromatic ring will also display characteristic out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region, the pattern of which can help confirm the 1,4-disubstitution pattern of the phenyl ring. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound, it provides crucial information for structural elucidation and confirmation of its elemental composition.

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a variety of fragment ions that are characteristic of ketoximes. The fragmentation pathways are influenced by the presence of the fluorophenyl group, the acetone moiety, and the oxime functional group.

One of the primary fragmentation pathways anticipated for this compound is the McLafferty rearrangement . This process is common for carbonyl compounds and their derivatives, including oximes, that contain a γ-hydrogen atom. nih.gov The rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the oxime oxygen, followed by the cleavage of the α-β carbon-carbon bond. This would result in the formation of a neutral alkene and a charged enol-like fragment.

Another significant fragmentation process is alpha-cleavage , which involves the breaking of the bond adjacent to the C=N group. For this compound, this could lead to the loss of a methyl radical (•CH₃) or a 4-fluorobenzyl radical (•CH₂C₆H₄F). The relative abundance of the resulting fragment ions would depend on the stability of the carbocations and radicals formed.

The presence of the 4-fluorophenyl group is likely to direct fragmentation, leading to the formation of characteristic ions. For instance, the tropylium ion (C₇H₇⁺) is a common fragment in the mass spectra of compounds containing a benzyl group. In this case, a fluorotropylium ion (C₇H₆F⁺) might be observed.

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 167 | [M]⁺• | Molecular ion |

| 152 | [M - •CH₃]⁺ | Alpha-cleavage |

| 150 | [M - •OH]⁺ | Loss of hydroxyl radical |

| 109 | [C₇H₆F]⁺ | Formation of fluorotropylium ion |

| 96 | [C₆H₅F]⁺• | Cleavage of the C-C bond adjacent to the ring |

| 77 | [C₆H₅]⁺ | Loss of fluorine from the fluorophenyl ring |

Note: This table represents plausible fragmentation patterns based on the general behavior of ketoximes and aromatic fluoro compounds in mass spectrometry. Actual experimental data may vary.

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. researchgate.net By measuring the mass-to-charge ratio with very high accuracy, it is possible to distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₉H₁₀FNO), the theoretical exact mass of the molecular ion [M]⁺• can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). A high-resolution mass spectrometer can then experimentally measure the m/z of the molecular ion. If the measured mass matches the calculated theoretical mass with a very small error (typically in the parts-per-million range), it provides strong evidence for the proposed elemental composition. This technique is crucial for confirming the identity of newly synthesized compounds and for distinguishing between isomers.

X-ray Crystallography for Solid-State Structure Determination

The crystal packing of this compound is expected to be governed by a combination of intermolecular forces, including hydrogen bonding and van der Waals interactions. researchgate.net The oxime group (-C=N-OH) is capable of acting as both a hydrogen bond donor (through the -OH group) and a hydrogen bond acceptor (through the nitrogen and oxygen lone pairs). This can lead to the formation of hydrogen-bonded dimers or chains, which are common motifs in the crystal structures of oximes. researchgate.net

The bond lengths and angles within the this compound molecule are expected to be consistent with standard values for similar chemical environments. The C=N double bond of the oxime group will be shorter than a C-N single bond, and the N-O bond will have a length intermediate between a single and double bond due to resonance. rsc.org The geometry around the sp² hybridized carbon and nitrogen atoms of the oxime will be trigonal planar. rsc.org

Table 2: Predicted Bond Lengths and Angles for this compound

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C=N | ~1.28 Å |

| N-O | ~1.41 Å |

| C-F | ~1.35 Å |

| C-C (aromatic) | ~1.39 Å |

| Bond Angles (°) | |

| C-C=N | ~120° |

| C=N-O | ~110° |

| F-C-C (aromatic) | ~120° |

Note: These values are predictions based on typical bond lengths and angles for similar functional groups and may be refined by experimental X-ray crystallographic data. science.govebsco.com

Computational Chemistry Studies

Computational chemistry provides a powerful means to investigate the structural, electronic, and thermodynamic properties of molecules. Density Functional Theory (DFT) is a commonly employed method for studying oximes, offering insights into their geometry, stability, and reactivity. mdpi.com

Computational studies on this compound can be used to predict its most stable geometric isomer (E or Z). The relative energies of the E and Z isomers can be calculated to determine the thermodynamically preferred configuration. These calculations often reveal that one isomer is more stable due to factors such as steric hindrance or the potential for intramolecular hydrogen bonding. mdpi.comnih.gov

Furthermore, computational methods can be used to simulate the vibrational spectra (IR and Raman) of the molecule, which can then be compared with experimental data to confirm the structure. The calculated electronic properties, such as the molecular electrostatic potential, can help to rationalize the observed intermolecular interactions in the solid state. Theoretical calculations can also be employed to investigate the mechanisms of fragmentation in mass spectrometry, providing a deeper understanding of the observed fragmentation patterns. nih.gov

Quantum Chemical Calculations (DFT, Ab Initio) for Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the molecular geometry and electronic structure of compounds like this compound from first principles. wikipedia.org Methods such as Density Functional Theory (DFT) and ab initio calculations provide a foundational understanding of the molecule's three-dimensional arrangement and electron distribution, which dictates its physical and chemical properties.

Ab initio methods, which solve the electronic Schrödinger equation without empirical parameters, and DFT, which uses the electron density to calculate the system's energy, are widely employed for their accuracy. wikipedia.orgacs.org For this compound, geometry optimization is typically performed using DFT with a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netresearchgate.net This is often paired with a basis set such as 6-311G(d,p) or 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules. researchgate.netnih.govgaussian.com

The optimization process systematically alters the molecule's geometry to find the lowest energy conformation, yielding key structural parameters. These parameters include bond lengths (e.g., C=N, N-O, C-F), bond angles (e.g., C-N-O), and dihedral angles that define the spatial relationship between the fluorophenyl ring and the acetone oxime moiety. The results of these calculations provide a precise, static picture of the molecule's most stable form. The electronic structure, including the distribution of electron density and orbital shapes, is also determined through these calculations. acs.org

Below is an illustrative table of optimized geometric parameters for this compound, as would be predicted by DFT calculations.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=N | ~1.29 Å |

| Bond Length | N-O | ~1.41 Å |

| Bond Length | C-F | ~1.36 Å |

| Bond Length | C-C (ring avg.) | ~1.39 Å |

| Bond Angle | C-N-O | ~111° |

| Bond Angle | C-C=N | ~122° |

| Dihedral Angle | C(ring)-C(ring)-C-C | Variable (defines conformation) |

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental data from techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. yukiozaki.comsolubilityofthings.com For this compound, DFT calculations can simulate its vibrational spectra (IR and Raman). researchgate.net After geometry optimization, a frequency calculation is performed at the same level of theory to determine the vibrational modes of the molecule. Each calculated frequency corresponds to a specific molecular motion, such as C-H stretching, C=N stretching, or phenyl ring vibrations. These theoretical spectra can be compared with experimental results to confirm the structure and assign specific absorption bands. nih.gov

Conformational analysis is crucial for flexible molecules like this compound, which can exist in multiple spatial arrangements (conformers) due to rotation around single bonds. chemrxiv.orgcwu.edu Computational methods can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. For this compound, key rotations would occur around the bond connecting the phenyl ring to the acetone group and the C-N bond of the oxime. By calculating the energy of the molecule at various dihedral angles, a conformational landscape can be mapped, revealing the most energetically favorable shapes.

Furthermore, quantum-chemical calculations of NMR spectral parameters have become a robust method for establishing the structures of complex organic compounds, including stereoisomers. rsc.orgnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to predict 1H and 13C NMR chemical shifts. nih.gov Comparing the calculated shifts for different possible isomers or conformers with experimental data can provide definitive structural assignments. nih.gov

An illustrative table of predicted vibrational frequencies for this compound is provided below.

| Vibrational Mode | Predicted Frequency (cm-1) | Description |

|---|---|---|

| O-H Stretch | ~3600 | Stretching of the oxime hydroxyl group |

| C-H Stretch (Aromatic) | ~3100-3000 | Stretching of C-H bonds on the phenyl ring |

| C-H Stretch (Aliphatic) | ~2950-2850 | Stretching of C-H bonds in the methyl/methylene groups |

| C=N Stretch | ~1650 | Stretching of the carbon-nitrogen double bond |

| C=C Stretch (Aromatic) | ~1600-1450 | Stretching of carbon-carbon bonds in the phenyl ring |

| C-F Stretch | ~1250 | Stretching of the carbon-fluorine bond |

| N-O Stretch | ~940 | Stretching of the nitrogen-oxygen single bond |

Theoretical Investigation of Reaction Mechanisms and Transition States

Theoretical calculations are pivotal in mapping the pathways of chemical reactions, identifying intermediate structures, and characterizing transition states. For this compound, a primary reaction of interest is the Beckmann rearrangement, a classic acid-catalyzed conversion of an oxime to an amide. wikipedia.orgmasterorganicchemistry.com

Computational studies, often using DFT, can model this reaction step-by-step. unive.itnih.gov The mechanism typically involves the protonation of the oxime's hydroxyl group, making it a good leaving group (water). lscollege.ac.in This is followed by the key rearrangement step: the anti-periplanar group to the leaving group migrates from carbon to nitrogen in a concerted fashion as the N-O bond breaks. wikipedia.orgresearchgate.net For this compound, there are two potential migrating groups: the 4-fluorobenzyl group and the methyl group. The stereochemistry of the oxime (E or Z isomer) determines which group migrates.

Transition state theory is central to these investigations. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. lscollege.ac.in Computational methods are used to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a critical parameter that determines the reaction rate. Computational studies on the Beckmann rearrangement of similar molecules like acetone oxime have shown that the process can involve solvent molecules that stabilize the transition state. wikipedia.orglscollege.ac.in By calculating the activation energies for the migration of both the 4-fluorobenzyl and methyl groups, theory can predict which product will be preferentially formed.

HOMO-LUMO Analysis and Molecular Electrostatic Potential

The electronic properties and reactivity of this compound can be deeply understood through the analysis of its frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP).

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a crucial role in chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. tsijournals.comemerginginvestigators.org A large gap implies high kinetic stability and low chemical reactivity because it costs more energy to move an electron from the HOMO to the LUMO. emerginginvestigators.org In this compound, the presence of the electronegative fluorine atom and the π-conjugated system of the phenyl ring influences the energies of these orbitals. researchgate.netijnnonline.net

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution across a molecule, mapped onto its electron density surface. researchgate.netlibretexts.org It is an invaluable tool for predicting how a molecule will interact with other species. The MEP map uses a color scale to denote different electrostatic potential regions: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient areas (positive potential), which are prone to nucleophilic attack. researchgate.netpreprints.org Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP map would likely show a negative potential (red) around the oxygen and nitrogen atoms of the oxime group due to their lone pairs of electrons, identifying them as sites for protonation or interaction with electrophiles. A region of negative potential would also be expected on the fluorine atom. The hydroxyl proton would appear as a region of positive potential (blue), highlighting its acidic character. researchgate.netwolframcloud.com

An illustrative table of calculated electronic properties is shown below.

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.5 to 5.5 | Chemical reactivity and kinetic stability |

| Ionization Potential | ~6.5 to 7.5 | Energy required to remove an electron |

| Electron Affinity | ~1.0 to 2.0 | Energy released upon gaining an electron |

Synthetic Applications and Precursor Role of 4 Fluorophenyl Acetone Oxime

As a Versatile Intermediate in Organic Synthesis

(4-Fluorophenyl)acetone oxime, containing a reactive C=N-OH functional group, holds potential as a precursor for various organic transformations. The presence of the fluorine atom on the phenyl ring can influence the reactivity and properties of the resulting molecules, a feature often exploited in medicinal chemistry and materials science.

Synthesis of Nitrogen-Containing Scaffolds and Heterocycles

Oximes are well-established precursors for the synthesis of a wide array of nitrogen-containing heterocycles. Although specific examples utilizing this compound are not readily found, its chemical structure suggests potential pathways for the formation of various heterocyclic systems. For instance, under appropriate catalytic conditions, it could potentially undergo reactions to form pyridines, pyrazoles, or isoxazoles. The general reactivity of oximes in such transformations often involves transition metal catalysis to facilitate C-N bond formation and subsequent cyclization.

One common approach involves the reaction of oxime derivatives with alkynes or alkenes. For example, rhodium-catalyzed reactions of α,β-unsaturated oxime derivatives with alkynes are known to produce pyridines. While this compound itself is not an α,β-unsaturated oxime, derivatization could lead to substrates for such cyclization reactions.

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

| Heterocycle Class | Potential Synthetic Strategy | Required Co-reactant |

| Pyridines | Transition metal-catalyzed [4+2] annulation | Alkyne or Alkene |

| Isoxazoles | Cyclization via intramolecular C-H activation | Not required |

| Pyrroles | Reaction with alkynes (e.g., Trofimov reaction) | Acetylene derivatives |

Role in Sequential Organic Transformations

The oxime functionality can participate in various sequential or one-pot reactions. A key transformation of oximes is the Beckmann rearrangement, which converts ketoximes into amides under acidic conditions. This compound could thus be a precursor to N-(4-fluorobenzyl)acetamide. This amide could then be a substrate for further functionalization.

Additionally, the reduction of oximes provides a route to primary amines. In this case, reduction of this compound would yield 1-(4-fluorophenyl)propan-2-amine, a valuable building block in pharmaceutical synthesis.

This compound as a Ligand in Coordination Chemistry

Oximes are known to act as versatile ligands in coordination chemistry, forming stable complexes with a variety of transition metals. The nitrogen and oxygen atoms of the oxime group can coordinate to metal centers in several ways.

Formation of Metal Complexes with Transition Metals

Although specific studies on the coordination chemistry of this compound are not prominent in the literature, it is expected to form complexes with transition metals such as copper, nickel, palladium, and cobalt. The formation of these complexes would involve the donation of electron pairs from the nitrogen and/or oxygen atoms of the oxime to the metal center. The presence of the 4-fluorophenyl group might influence the electronic properties and stability of the resulting metal complexes.

Coordination Modes and Structural Diversity of Oxime Complexes

Oxime ligands can exhibit diverse coordination modes, leading to a variety of complex structures. They can coordinate as neutral ligands or, upon deprotonation of the hydroxyl group, as anionic oximato ligands. Common coordination modes include:

N-coordination: The nitrogen atom of the oxime coordinates to the metal center.

N,O-chelation: Both the nitrogen and oxygen atoms of the oximato group coordinate to the same metal center, forming a stable chelate ring.

Bridging: The oximato group can bridge two or more metal centers.

The specific coordination mode adopted by this compound would depend on the metal ion, the reaction conditions, and the presence of other ligands. This variability can lead to the formation of mononuclear, binuclear, or polynuclear metal complexes with diverse structural and potentially catalytic properties.

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate (N-coordination) | Coordination through the nitrogen atom. | Pd(II), Pt(II) |

| Bidentate (N,O-chelation) | Coordination through both nitrogen and oxygen atoms of the oximato form. | Cu(II), Ni(II), Co(II) |

| Bridging (μ-N,O) | The oximato group bridges two metal centers. | Various transition metals |

Contributions to Materials Science (e.g., Polymer Chemistry, if applicable)

The application of this compound in materials science, particularly in polymer chemistry, is not well-documented. However, the versatile reactivity of the oxime group suggests potential applications. For instance, oxime-containing monomers can be polymerized to create functional polymers. The reversible nature of oxime formation has also been explored for the development of dynamic and self-healing materials. It is conceivable that this compound could be incorporated into polymer backbones or used as a modifying agent to impart specific properties, such as thermal stability or altered solubility, due to the presence of the fluorophenyl group.

While the broader classes of compounds, namely fluorinated organic compounds and oximes, are known to be significant in the development of agrochemicals, information directly linking this compound to the synthesis of plant growth regulators or other specific non-toxicological agricultural products could not be found. Chemical suppliers may list this compound and also categorize their products for the agrochemical sector, but this does not provide concrete evidence of its specific applications.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the synthetic applications and precursor role of this compound in agrochemistry as per the requested outline, due to the lack of available research findings on this specific compound.

Environmental Considerations and Degradation Pathways Chemical Perspective

Photochemical Degradation Studies

Sunlight can be a significant driver of chemical transformation in the environment. For (4-Fluorophenyl)acetone oxime, photochemical degradation would likely be a primary pathway of breakdown, particularly in aquatic systems. The energy from ultraviolet (UV) radiation can induce the cleavage of chemical bonds within the molecule.

The carbon-fluorine (C-F) bond in aromatic compounds is known to be susceptible to photolytic cleavage. It is plausible that the primary photochemical reaction for this compound involves the breaking of this bond. This would lead to the formation of a phenyl radical and a fluoride (B91410) ion. The resulting organic radical could then participate in a variety of secondary reactions, leading to a range of degradation products.

Because specific experimental data for this compound is not available, a hypothetical representation of its photochemical degradation rate under various simulated environmental conditions is presented in Table 1. This data is inferred from studies on other fluorinated aromatic compounds.

| Condition | Simulated Sunlight Half-life (t½) (hours) | Primary Degradation Pathway |

|---|---|---|

| Pure Water (pH 7) | 120 | Homolytic cleavage of the C-F bond |

| Acidic Water (pH 5) | 110 | Slightly enhanced C-F bond cleavage |

| Alkaline Water (pH 9) | 95 | Nucleophilic attack on the aromatic ring, facilitating C-F bond cleavage |

| Water with Photosensitizers (e.g., humic acids) | 60 | Sensitized photolysis accelerating C-F bond cleavage |

Chemical Stability in Various Environmental Matrices

The stability of this compound in different environmental compartments, such as soil and water, is a critical factor in determining its persistence. The oxime functional group is generally recognized for its relative stability towards hydrolysis, particularly when compared to other imine derivatives like hydrazones. nih.govnsf.govsemanticscholar.orgnih.gov However, the rate of hydrolysis is influenced by pH, with acid-catalyzed hydrolysis being a known degradation pathway for oximes. nih.govnih.govnoaa.gov

In aqueous environments, the stability of this compound would be pH-dependent. Under neutral and alkaline conditions, the rate of hydrolysis is expected to be slow. In acidic conditions, protonation of the oxime nitrogen would facilitate nucleophilic attack by water, leading to the cleavage of the C=N bond and the formation of (4-Fluorophenyl)acetone and hydroxylamine (B1172632).

In soil, the behavior of this compound would be more complex, influenced by factors such as soil type, organic matter content, and microbial activity. The compound could adsorb to soil particles, which might affect its availability for degradation.

A hypothetical summary of the chemical stability of this compound in different environmental matrices is provided in Table 2.

| Environmental Matrix | Condition | Estimated Half-life (t½) (days) | Primary Degradation Process |

|---|---|---|---|

| Neutral Aqueous Solution (pH 7) | 25°C | > 200 | Slow hydrolysis |

| Acidic Aqueous Solution (pH 4) | 25°C | 90 | Acid-catalyzed hydrolysis |

| Basic Aqueous Solution (pH 9) | 25°C | 180 | Slow hydrolysis |

| Sandy Soil (Low Organic Matter) | 25°C | 150 | Combination of hydrolysis and potential microbial degradation |

| Clay Soil (High Organic Matter) | 25°C | 250 | Stronger adsorption, leading to reduced bioavailability for degradation |

By-product Formation During Synthesis and Degradation

Understanding the by-products formed during the synthesis and degradation of this compound is essential for a complete environmental assessment.

Synthesis By-products: The synthesis of oximes typically involves the condensation reaction of a ketone with hydroxylamine. noaa.gov In the case of this compound, the reaction would involve (4-Fluorophenyl)acetone and hydroxylamine. Incomplete reactions or side reactions could lead to the presence of unreacted starting materials in the final product.

Degradation By-products: The degradation of this compound in the environment would likely yield a variety of by-products, depending on the degradation pathway.

Photochemical Degradation: As discussed, the primary event is likely the cleavage of the C-F bond, leading to the formation of fluoride ions and a phenyl radical. This radical could then react with hydroxyl radicals present in the water to form 4-hydroxyphenylacetone (B1242247) oxime or undergo other transformations.

Hydrolytic Degradation: Hydrolysis of the oxime functional group would result in the formation of (4-Fluorophenyl)acetone and hydroxylamine. noaa.gov

Table 3 provides a list of potential by-products from the synthesis and degradation of this compound.

| By-product | Formation Pathway | Potential Environmental Significance |

|---|---|---|

| (4-Fluorophenyl)acetone | Synthesis (unreacted starting material), Hydrolysis | Precursor to the parent compound; its own environmental fate would need to be considered. |

| Hydroxylamine | Synthesis (unreacted starting material), Hydrolysis | A reactive compound that can be readily oxidized or reduced in the environment. |

| Fluoride Ion | Photochemical Degradation | A common ion in the environment; elevated concentrations can have ecological impacts. |

| 4-Hydroxyphenylacetone oxime | Photochemical Degradation | A potential transformation product that may have different toxicity and persistence compared to the parent compound. |

Future Research Directions and Unexplored Avenues

Development of Highly Enantioselective and Diastereoselective Syntheses

The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. Currently, specific methods for the highly stereocontrolled synthesis of (4-Fluorophenyl)acetone oxime are undeveloped. Future work should address this gap by exploring several promising strategies:

Catalytic Asymmetric Reduction: Research into the asymmetric reduction of the precursor, 4-fluorophenylacetone, using organocatalysts (such as oxazaborolidines or chiral phosphoric acids) or transition-metal catalysts with chiral ligands could yield enantiomerically enriched alcohols. rsc.org These chiral alcohols can then be converted to the corresponding chiral amines or other intermediates, providing a pathway to stereodefined derivatives.

Biocatalytic Methods: The use of enzymes, such as ketoreductases (KREDs) or transaminases (TAs), offers a green and highly selective route to chiral compounds. researchgate.netnih.gov Developing a biocatalytic process for the asymmetric reduction or reductive amination of 4-fluorophenylacetone would provide access to optically pure precursors for the oxime.

Asymmetric Reactions of the Oxime: Direct enantioselective transformations of the C=N bond of this compound represent a more advanced challenge. Methodologies like iridium-catalyzed allylic alkylation, which has been successful for other oximes, could be adapted to achieve kinetic resolution or dynamic kinetic asymmetric transformations, yielding chiral nitrones or oxime ethers. semanticscholar.orgnih.govchemrxiv.org Similarly, copper-catalyzed asymmetric reactions, such as deconstructive alkynylation reported for cyclic ketoxime esters, could be explored. nih.gov

| Synthetic Strategy | Catalyst/Method | Potential Product |

| Asymmetric Reduction | Chiral Organocatalyst | Enantiopure (4-fluorophenyl)propan-2-ol |

| Biocatalysis | Ketoreductase (KRED) | Enantiopure (4-fluorophenyl)propan-2-ol |

| Biocatalysis | ω-Transaminase (ω-TA) | Enantiopure (4-fluorophenyl)propan-2-amine |

| Asymmetric Alkylation | Iridium/Chiral Ligand | Chiral Oxime Ethers/Nitrones |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Modern synthetic chemistry increasingly relies on photochemical and advanced transition-metal-catalyzed reactions to access novel molecular architectures under mild conditions. Applying these techniques to this compound could unlock new reactivity.

Photocatalysis and Radical Chemistry: The N–O bond of the oxime is susceptible to cleavage under photoredox conditions to generate iminyl radicals. nsf.gov The reactivity of the iminyl radical derived from this compound is an unexplored area. Its potential for intramolecular cyclizations or intermolecular additions to π-systems could lead to novel nitrogen-containing heterocycles. nih.govnsf.gov Furthermore, visible-light-mediated energy transfer could be used to isomerize the thermodynamically stable E-oxime to the Z-isomer, potentially reversing the regioselectivity of reactions like the Beckmann rearrangement. nih.gov

Unconventional Cycloadditions: The aza Paternò-Büchi reaction, a [2+2]-cycloaddition between an imine and an alkene, can be facilitated by photocatalysis. nsf.gov Investigating the participation of this compound in such reactions could provide a direct route to functionalized azetidines, which are valuable pharmacophores.

Oxidative Cleavage: While often used as a deprotection strategy, mild, photo-oxidative cleavage of the oxime back to its parent ketone using photoexcited nitroarenes could be a valuable tool in multi-step syntheses where the oxime acts as a temporary directing or protecting group. nih.govescholarship.org

Integration into Complex Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to generate complex molecules. nih.gov Integrating this compound or its precursor into MCRs would enable the rapid generation of libraries of novel fluorinated compounds for screening.

Ugi and Passerini-type Reactions: The parent ketone, 4-fluorophenylacetone, is a prime candidate for the Ugi four-component reaction, which combines a ketone, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org This would allow for the systematic variation of four different substituents, creating a diverse library of peptidomimetic structures containing the 4-fluorophenyl moiety.

Novel MCRs with Oxime Derivatives: While direct use of oximes in classic MCRs is not common, derivatives such as O-protected hydroxylamines have been used in Ugi-type condensations to form hydroxamic acid derivatives. nih.govresearchgate.net A future avenue would be to develop new MCRs where this compound or its ethers act as the core component. For instance, a visible-light-mediated three-component reaction for synthesizing oxime esters from aldehydes, amines, and N-hydroxyphthalimide esters has been reported and could be adapted. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding chemical reactivity.

Mechanism and Reactivity Prediction: DFT calculations can be employed to model the reaction mechanisms of the proposed transformations in sections 7.1 and 7.2. This includes calculating transition state energies to predict the feasibility and stereochemical outcomes of asymmetric syntheses. ku.ac.aeresearchgate.net Analysis of Frontier Molecular Orbitals (HOMO-LUMO) can provide insights into the oxime's reactivity in cycloadditions and radical reactions. biointerfaceresearch.com

Structure-Property Relationships: Computational studies can establish structure-reactivity relationships for a series of related oximes, helping to understand the electronic influence of the fluorine substituent. researchgate.net For example, modeling can predict how the 4-fluoro group affects the stability of radical intermediates or the acidity of the oxime proton, thereby guiding experimental design.

| Computational Method | Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Asymmetric Catalysis | Transition state energies, enantiomeric excess |

| Frontier Molecular Orbital (FMO) Analysis | Cycloaddition Reactions | Reaction feasibility, regioselectivity |

| Natural Bond Orbital (NBO) Analysis | General Reactivity | Charge distribution, hyperconjugative interactions |